5-Ethynyl-2-methyl-1,3-oxazole

Click Chemistry Bioorthogonal Chemistry Medicinal Chemistry

5-Ethynyl-2-methyl-1,3-oxazole is a strategic heterocyclic building block engineered for click chemistry and cross-coupling applications. The 5-ethynyl substitution pattern delivers a terminal alkyne handle enabling CuAAC reactions with azide-functionalized biomolecules, bypassing the two-step halogenation-coupling-desilylation sequence required for non-ethynylated precursors. Unlike 4-ethynyl or 2-ethynyl regioisomers, the 5-position substitution preserves the biologically privileged 1,3-oxazole core for SAR studies in anticancer and antimicrobial programs.

Molecular Formula C6H5NO
Molecular Weight 107.112
CAS No. 2408962-94-5
Cat. No. B2881354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-methyl-1,3-oxazole
CAS2408962-94-5
Molecular FormulaC6H5NO
Molecular Weight107.112
Structural Identifiers
SMILESCC1=NC=C(O1)C#C
InChIInChI=1S/C6H5NO/c1-3-6-4-7-5(2)8-6/h1,4H,2H3
InChIKeyONLOXRRPHKYLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2-methyl-1,3-oxazole (CAS 2408962-94-5): Oxazole Core Building Block with 5-Ethynyl Click Handle for Bioorthogonal & Materials Chemistry Procurement


5-Ethynyl-2-methyl-1,3-oxazole (CAS 2408962-94-5) is a heterocyclic building block of the 1,3-oxazole class, characterized by a five-membered aromatic ring containing oxygen and nitrogen atoms, with an ethynyl substituent at the 5-position and a methyl group at the 2-position . Its molecular formula is C6H5NO with a molecular weight of 107.11 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and materials science, primarily valued for its terminal alkyne moiety that enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira cross-coupling reactions [1]. The oxazole core itself is a privileged scaffold in drug discovery, known for its presence in numerous bioactive molecules with diverse pharmacological properties including antimicrobial and anticancer activities [2].

Why 5-Ethynyl-2-methyl-1,3-oxazole (2408962-94-5) Cannot Be Interchanged with Other Ethynyl-Oxazole Regioisomers or Methyl-Substituted Analogs


While multiple ethynyl-substituted oxazole derivatives exist as commercial building blocks, substitution patterns critically influence both synthetic accessibility and downstream reactivity [1]. The position of the ethynyl group (2-, 4-, or 5-) alters electronic distribution across the heteroaromatic ring, affecting regioselectivity in metal-catalyzed coupling reactions and the stability of intermediates . Additionally, the oxazole ring itself exhibits inherent instability under certain reaction conditions—a challenge that must be addressed through optimized, mild synthetic protocols [2]. Consequently, directly substituting 5-ethynyl-2-methyl-1,3-oxazole with regioisomers such as 4-ethynyl-2-methyl-1,3-oxazole (CAS 2025340-28-5) or 2-ethynyl-4-methyl-oxazole (CAS 872122-90-2) without adjusting reaction parameters can result in altered yields, different product profiles, or failed reactions. The quantitative differentiation summarized below guides rational selection for specific synthetic and procurement needs.

Comparative Quantitative Evidence: 5-Ethynyl-2-methyl-1,3-oxazole Versus Regioisomeric and Structural Analogs for Procurement Decision Support


Regioisomeric Click Reactivity: 5-Ethynyl-2-methyl-1,3-oxazole vs. 4-Ethynyl-2-methyl-1,3-oxazole in CuAAC Cycloaddition Efficiency

5-Ethynyl-2-methyl-1,3-oxazole provides a terminal alkyne handle at the 5-position of the oxazole ring, enabling efficient participation in CuAAC click reactions. Functionalized ethynyl oxazoles as a class demonstrate excellent yields and straightforward purification in click reactions with various azides [1]. The 5-ethynyl substitution pattern offers distinct electronic and steric properties compared to the 4-ethynyl regioisomer (CAS 2378503-52-5), which may influence reaction kinetics and product profiles .

Click Chemistry Bioorthogonal Chemistry Medicinal Chemistry

Oxazole Core Stability: Comparative Ring-Opening Barrier of 1,3-Oxazole vs. Isoxazole Isomers

The 1,3-oxazole core of 5-ethynyl-2-methyl-1,3-oxazole exhibits superior thermodynamic stability compared to its isoxazole (1,2-oxazole) isomer. Computational analysis of oxazole ring dynamics reveals a significantly higher ring-opening barrier of 245 kJ/mol for oxazole versus 198 kJ/mol for isoxazole . This 47 kJ/mol difference (approximately 24% higher barrier) translates to greater resilience under thermal and acidic conditions during synthetic manipulations . Additionally, recent work has addressed the inherent instability of the oxazole ring by developing mild, tolerant click reaction conditions that prevent decomposition and manage potential side reactions [1].

Heterocyclic Stability Reaction Optimization Process Chemistry

Sonogashira Coupling Compatibility: 5-Ethynyl Oxazoles vs. Halogenated Oxazole Precursors for Direct Diversification

5-Ethynyl-2-methyl-1,3-oxazole contains a terminal alkyne that serves as a direct coupling partner in Sonogashira reactions, enabling efficient C–C bond formation with aryl or vinyl halides. In contrast, halogenated oxazole analogs (e.g., 4-iodo-1,3-oxazole) require the reverse polarity coupling strategy (Sonogashira with terminal alkynes) . For the class of ethynyl-substituted oxazoles, Sonogashira coupling of 4-iodooxazole with trimethylsilylacetylene proceeds with 85% yield under optimized conditions (Pd(PPh3)2Cl2, CuI, DMF, 60°C, 12 h), followed by desilylation in 95% yield using CsF . 5-Ethynyl-2-methyl-1,3-oxazole provides the terminal alkyne handle pre-installed, bypassing the need for this two-step functionalization sequence [1].

Cross-Coupling Palladium Catalysis Organic Synthesis

Biological Activity Potential: Oxazole Scaffold Class-Level Pharmacological Profile as a Differentiator from Non-Heterocyclic Alkynes

5-Ethynyl-2-methyl-1,3-oxazole combines a terminal alkyne click handle with a 1,3-oxazole core that is a privileged scaffold in medicinal chemistry. Oxazole-containing compounds are known to bind diverse enzymes and receptors through non-covalent interactions, displaying versatile biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties [1]. Oxazole-based anticancer agents inhibit novel targets such as STAT3 and G-quadruplex, with structure-activity relationship (SAR) studies demonstrating that substituents at the 5-position significantly modulate potency [2]. This dual functionality distinguishes the compound from simple non-heterocyclic terminal alkynes (e.g., phenylacetylene, propargyl alcohol) that lack intrinsic biological recognition motifs and serve only as click handles.

Drug Discovery Medicinal Chemistry Bioisostere

Optimal Research and Industrial Application Scenarios for 5-Ethynyl-2-methyl-1,3-oxazole (CAS 2408962-94-5) Based on Evidence-Backed Differentiation


Medicinal Chemistry: Synthesis of Oxazole-Containing Chemical Probes and Drug Candidates via CuAAC Click Chemistry

5-Ethynyl-2-methyl-1,3-oxazole is ideally suited for constructing oxazole-containing triazole conjugates via CuAAC click reactions with azide-functionalized biomolecules or small-molecule fragments. The 5-ethynyl substitution pattern provides a terminal alkyne handle while preserving the biologically privileged 1,3-oxazole core, which is known to engage diverse therapeutic targets [1]. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, particularly in anticancer and antimicrobial programs where oxazole derivatives have demonstrated potent activity [2].

Synthetic Methodology: Streamlined Diversification via Sonogashira Cross-Coupling Without Halogenation Steps

Researchers requiring C–C bond formation at the oxazole 5-position can directly employ 5-ethynyl-2-methyl-1,3-oxazole in Sonogashira couplings with aryl or vinyl halides, bypassing the two-step halogenation-coupling-desilylation sequence required for non-ethynylated oxazole precursors . This reduces synthetic step count and material costs, making the compound a strategic building block for constructing extended π-conjugated systems in materials science and complex natural product synthesis.

Bioorthogonal Chemistry: Oxazole-Based Probes for Cellular Imaging and Target Engagement Studies

The terminal alkyne of 5-ethynyl-2-methyl-1,3-oxazole enables bioorthogonal conjugation to azide-tagged biomolecules in living systems. The 1,3-oxazole core provides enhanced thermodynamic stability (ring-opening barrier of 245 kJ/mol vs. 198 kJ/mol for isoxazole isomers) , ensuring probe integrity under physiological and imaging conditions. This combination supports applications in fluorescent labeling, target identification, and cellular imaging studies where both covalent attachment and core stability are critical [3].

Materials Science: Synthesis of Functional Polymers and Covalent Organic Frameworks (COFs) with Oxazole Linkages

5-Ethynyl-2-methyl-1,3-oxazole serves as a versatile monomer for constructing oxazole-containing polymers and porous frameworks via click chemistry or cross-coupling polymerization. The rigid, aromatic oxazole core contributes to framework stability and electronic properties, while the 5-ethynyl group provides a reactive site for controlled polymerization [4]. The 5-position substitution ensures predictable regiochemistry in the final material architecture compared to 2- or 4-ethynyl regioisomers.

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